(2S,4R)-2-(Iodomethyl)-4-(3-methylphenyl)oxolane
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Overview
Description
(2S,4R)-2-(Iodomethyl)-4-(3-methylphenyl)oxolane is a chiral compound with a complex structure that includes an oxolane ring, an iodomethyl group, and a 3-methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4R)-2-(Iodomethyl)-4-(3-methylphenyl)oxolane typically involves the following steps:
Formation of the Oxolane Ring: The oxolane ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Iodomethyl Group: The iodomethyl group is introduced via halogenation reactions, often using reagents like iodomethane under controlled conditions.
Attachment of the 3-Methylphenyl Group: This step involves the coupling of the 3-methylphenyl group to the oxolane ring, which can be achieved through various coupling reactions, such as Suzuki or Heck coupling.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and yield. Advanced techniques such as continuous flow synthesis and automated reaction systems may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
(2S,4R)-2-(Iodomethyl)-4-(3-methylphenyl)oxolane undergoes several types of chemical reactions, including:
Substitution Reactions: The iodomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.
Coupling Reactions: The 3-methylphenyl group can engage in coupling reactions, forming new carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
The major products formed from these reactions include various substituted oxolanes, oxidized or reduced derivatives, and coupled products with extended carbon chains or aromatic systems.
Scientific Research Applications
(2S,4R)-2-(Iodomethyl)-4-(3-methylphenyl)oxolane has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the construction of complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: It is utilized in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which (2S,4R)-2-(Iodomethyl)-4-(3-methylphenyl)oxolane exerts its effects involves interactions with molecular targets such as enzymes or receptors. The iodomethyl group can act as a reactive site, facilitating binding or modification of the target molecules. The oxolane ring and 3-methylphenyl group contribute to the overall stability and specificity of these interactions.
Comparison with Similar Compounds
Similar Compounds
- (2S,4R)-2-(Bromomethyl)-4-(3-methylphenyl)oxolane
- (2S,4R)-2-(Chloromethyl)-4-(3-methylphenyl)oxolane
- (2S,4R)-2-(Fluoromethyl)-4-(3-methylphenyl)oxolane
Uniqueness
(2S,4R)-2-(Iodomethyl)-4-(3-methylphenyl)oxolane is unique due to the presence of the iodomethyl group, which imparts distinct reactivity and properties compared to its bromine, chlorine, and fluorine analogs. The iodine atom’s larger size and higher polarizability influence the compound’s behavior in chemical reactions and interactions with biological targets.
Properties
Molecular Formula |
C12H15IO |
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Molecular Weight |
302.15 g/mol |
IUPAC Name |
(2S,4R)-2-(iodomethyl)-4-(3-methylphenyl)oxolane |
InChI |
InChI=1S/C12H15IO/c1-9-3-2-4-10(5-9)11-6-12(7-13)14-8-11/h2-5,11-12H,6-8H2,1H3/t11-,12-/m0/s1 |
InChI Key |
YVWPBOCVRUVYIH-RYUDHWBXSA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)[C@H]2C[C@H](OC2)CI |
Canonical SMILES |
CC1=CC(=CC=C1)C2CC(OC2)CI |
Origin of Product |
United States |
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